molecular formula C16H22FN3O3S B6578393 N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide CAS No. 1049373-43-4

N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide

Cat. No.: B6578393
CAS No.: 1049373-43-4
M. Wt: 355.4 g/mol
InChI Key: LRTNIERKAXSEPQ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a dimethylaminoethyl-pyrrole moiety and a fluorinated methoxybenzene ring. Key features include:

  • Sulfonamide backbone: Provides strong hydrogen-bonding capacity and structural rigidity.
  • Fluorine substitution at the 3-position of the benzene ring: Enhances metabolic stability and lipophilicity.
  • Dimethylaminoethyl-pyrrole group: May confer basicity and influence pharmacokinetic properties like solubility and membrane permeability.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3S/c1-19(2)15(14-6-5-9-20(14)3)11-18-24(21,22)12-7-8-16(23-4)13(17)10-12/h5-10,15,18H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTNIERKAXSEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide is a synthetic compound with potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Basic Information

PropertyValue
IUPAC Name This compound
Molecular Formula C19H29N3O3S
Molecular Weight 379.5 g/mol
CAS Number 1049419-18-2

Structural Characteristics

The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and antidiabetic applications. The presence of a dimethylamino group and a pyrrole moiety may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group can inhibit carbonic anhydrase, which plays a critical role in regulating pH and fluid balance in tissues.

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. In vitro studies have shown that compounds with similar structures exhibit activity against various bacterial strains. The specific compound's efficacy against different pathogens remains to be fully characterized through systematic studies.

Anticancer Potential

Recent research has indicated that compounds containing pyrrole rings can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.

Neuropharmacological Effects

Given the presence of the dimethylamino group, there is potential for neuropharmacological activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to mood disorders and neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfonamide structure could enhance potency against resistant strains.
  • Cancer Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that derivatives of this compound could inhibit cell growth through apoptosis induction. Specific pathways involved include the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Neurotransmitter Interaction : Research on similar dimethylamino-containing compounds has shown potential modulation of serotonin receptors, suggesting possible applications in treating anxiety and depression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Patented Pharmaceuticals

Compound A: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (from )

  • Molecular weight: 589.1 g/mol vs.
  • Key differences :
    • Heterocyclic core : Pyrazolo-pyrimidine in Compound A vs. pyrrole in the target compound.
    • Fluorine placement : Dual fluorine atoms in Compound A (chromene and phenyl) vs. single fluorine in the target compound.
    • Biological implications : Pyrazolo-pyrimidine cores are common kinase inhibitors, suggesting divergent therapeutic targets compared to the pyrrole-containing target compound .

Pesticide-Related Sulfonamides ()

  • Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide): Structural overlap: Contains dimethylamino-sulfonyl and fluorophenyl groups. Functional divergence: Chloro-fluoro substitutions enhance pesticidal activity, whereas the target compound’s pyrrole group likely directs it toward eukaryotic targets (e.g., enzymes or GPCRs).

Pyrrole-Containing Sulfonamides (–7)

  • N-(2-(dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide (CAS: 1308672-74-3): Shared motifs: Dimethylaminoethyl and sulfonamide groups. Divergent substituents: Indole-pyrimidine vs. pyrrole-fluorobenzene in the target compound. Pharmacological relevance: Indole derivatives often target serotonin receptors, while pyrrole systems may modulate kinase or protease activity .

Comparative Analysis Table

Property Target Compound Compound A () Tolylfluanid () CAS: 1308672-74-3 ()
Molecular Weight Not reported 589.1 g/mol ~463.3 g/mol (calculated) Not reported
Core Structure Pyrrole-sulfonamide Pyrazolo-pyrimidine-sulfonamide Methanesulfonamide-pesticide Indole-pyrimidine-sulfonamide
Fluorine Substitution 3-fluoro on benzene 5-fluoro (chromene), 3-fluoro (phenyl) 1-fluoro (methane) None evident
Key Functional Groups Dimethylaminoethyl, methoxy Amino, methyl, oxo-chromene Dichloro, dimethylamino-sulfonyl Dimethylaminoethyl, methoxy
Potential Applications Medicinal chemistry (enzyme/receptor modulation) Kinase inhibition Agricultural pesticide Receptor modulation (e.g., GPCRs)

Research Findings and Implications

  • Fluorine Impact: Fluorine in the target compound’s benzene ring likely improves metabolic stability compared to non-fluorinated analogues, as seen in pesticidal sulfonamides () .
  • Heterocyclic Influence : Pyrrole moieties (target compound) may offer distinct electronic and steric properties compared to pyrazolo-pyrimidines (Compound A), affecting target selectivity .
  • Synthetic Challenges: Coupling reactions involving dimethylaminoethyl-pyrrole groups (–7) require precise control to avoid side products, as noted in triazole-based syntheses () .

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